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Compound of Interest

Compound Name:
Methyl 4-bromopicolinate

hydrobromide

Cat. No.: B1410620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 4-bromopicolinate hydrobromide is a key building block in the synthesis of a variety

of pharmaceutical intermediates. Its pyridine core, substituted with a bromine atom and a

methyl ester group, provides a versatile scaffold for the construction of complex molecules,

particularly through palladium-catalyzed cross-coupling reactions. This document provides

detailed application notes and experimental protocols for the use of Methyl 4-bromopicolinate
hydrobromide in the synthesis of pharmaceutical intermediates, with a focus on the

preparation of biaryl picolinates, which are crucial components of FimH antagonists.

Chemical Properties and Handling
Methyl 4-bromopicolinate is a yellow solid with the following chemical properties:
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Property Value Reference

CAS Number 29681-42-3 [1][2]

Molecular Formula C₇H₆BrNO₂ [1][2]

Molecular Weight 216.03 g/mol [1][2]

Appearance Yellow solid

Purity Typically ≥95% [1]

The hydrobromide salt is expected to have increased solubility in polar solvents. Standard

laboratory safety precautions, including the use of personal protective equipment, should be

followed when handling this compound.

Application: Synthesis of Biaryl Picolinates as FimH
Antagonist Intermediates
A primary application of Methyl 4-bromopicolinate is in the synthesis of biaryl mannoside FimH

inhibitors. FimH is a bacterial adhesin protein crucial for the virulence of uropathogenic

Escherichia coli (UPEC), playing a key role in urinary tract infections (UTIs) and Crohn's

disease. By inhibiting FimH, these compounds prevent bacterial adhesion to host cells, a

critical step in the infection process.

The synthesis of these inhibitors often involves a Suzuki-Miyaura cross-coupling reaction to

create a biaryl core. Methyl 4-bromopicolinate serves as the halo-aromatic partner in this

reaction.

Signaling Pathway of FimH-Mediated Bacterial Adhesion
The FimH adhesin, located at the tip of bacterial type 1 pili, mediates bacterial attachment to

mannosylated proteins on the surface of host epithelial cells. This interaction is governed by a

"catch-bond" mechanism, where the bond is strengthened under shear stress. FimH

antagonists, synthesized from intermediates derived from Methyl 4-bromopicolinate,

competitively bind to the mannose-binding pocket of FimH, thereby blocking bacterial adhesion

and subsequent colonization and infection.
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FimH-mediated bacterial adhesion and its inhibition.

Experimental Protocols
Synthesis of Methyl 4-(4-methoxyphenyl)picolinate via
Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biaryl pharmaceutical intermediate, Methyl 4-(4-

methoxyphenyl)picolinate, from Methyl 4-bromopicolinate and 4-methoxyphenylboronic acid.

Reaction Scheme:

Materials:

Methyl 4-bromopicolinate

4-Methoxyphenylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)
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Toluene

Ethanol

Water

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Equipment:

Round-bottom flask

Reflux condenser

Magnetic stirrer with heating

Separatory funnel

Rotary evaporator

Glassware for column chromatography

Procedure:

To a round-bottom flask, add Methyl 4-bromopicolinate (1.0 eq), 4-methoxyphenylboronic

acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.08 eq).

Add a 4:1 mixture of toluene and ethanol to the flask.

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

Add Palladium(II) acetate (0.03 eq) to the reaction mixture.
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Heat the reaction to reflux (approximately 80-90 °C) and stir vigorously.

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically

complete within 4-12 hours.

Once the reaction is complete, cool the mixture to room temperature.

Dilute the mixture with ethyl acetate and water.

Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure using a rotary evaporator.

Purify the crude product by silica gel column chromatography using a suitable eluent system

(e.g., a gradient of ethyl acetate in hexanes).

Collect the fractions containing the pure product and concentrate to yield Methyl 4-(4-

methoxyphenyl)picolinate.

Quantitative Data:

Parameter Value

Yield 75-90%

Purity (by HPLC) >98%

Reaction Time 4-12 hours

Preparation of Methyl 4-bromopicolinate Hydrobromide
While many Suzuki-Miyaura reactions are performed with the free base, the hydrobromide salt

can be used and may offer advantages in terms of stability and handling. The salt is typically

prepared by treating a solution of the free base with hydrobromic acid.

Materials:
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Methyl 4-bromopicolinate

Diethyl ether (or another suitable non-polar solvent)

Hydrobromic acid (48% aqueous solution or HBr in acetic acid)

Equipment:

Beaker or Erlenmeyer flask

Magnetic stirrer

Büchner funnel and flask

Filter paper

Procedure:

Dissolve Methyl 4-bromopicolinate in a minimal amount of a suitable solvent like diethyl

ether.

Cool the solution in an ice bath.

Slowly add a stoichiometric amount of hydrobromic acid dropwise with stirring.

A precipitate of Methyl 4-bromopicolinate hydrobromide should form.

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

Collect the solid product by vacuum filtration using a Büchner funnel.

Wash the solid with cold diethyl ether to remove any unreacted starting material and excess

acid.

Dry the product under vacuum to obtain Methyl 4-bromopicolinate hydrobromide as a

solid.

Note on using the Hydrobromide Salt in Suzuki Coupling:
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When using the hydrobromide salt in a Suzuki-Miyaura reaction, an additional equivalent of

base is typically required to neutralize the hydrobromic acid and generate the free base in situ

for the catalytic cycle to proceed efficiently.

Experimental and Logical Workflows
The following diagram illustrates the general workflow for the synthesis of a biaryl

pharmaceutical intermediate using Methyl 4-bromopicolinate.
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General workflow for biaryl intermediate synthesis.

Conclusion
Methyl 4-bromopicolinate hydrobromide is a valuable and versatile precursor for the

synthesis of pharmaceutical intermediates, particularly for the development of novel FimH

antagonists. The Suzuki-Miyaura coupling reaction provides an efficient method for the

construction of the key biaryl picolinate scaffold from this starting material. The protocols and

data presented herein offer a guide for researchers and drug development professionals in the

application of this important building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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